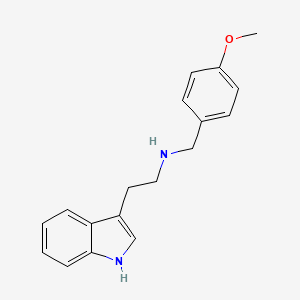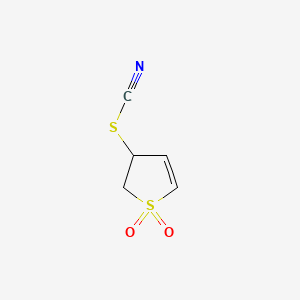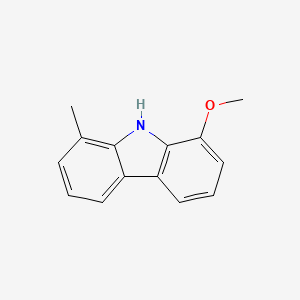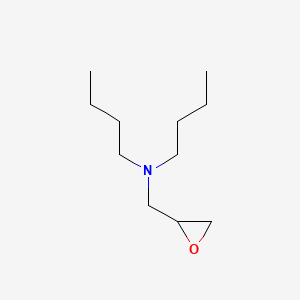
Oxiranemethanamine, N,N-dibutyl-
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for Oxiranemethanamine, N,N-dibutyl- were not found, a related compound, N,N′-dibutyl-3,3′-diaminobenzidine, was synthesized and characterized using analytical methods . The target molecule was achieved using 3,3′-dinitro-[1,1′-biphenyl]-4,4′-diamine as the starting material .Applications De Recherche Scientifique
Antiepileptic Drug Research
- Oxiranemethanamine, N,N-dibutyl- (as part of antiepileptic drugs) has been studied for its biochemical modifications in primary rat astrocyte cultures. This research is significant in understanding the biological effects of anticonvulsants at various concentrations (Pavone & Cardile, 2003).
Neuropharmacology and Eating Disorders
- Investigations into the role of orexin-1 receptor mechanisms highlight the relevance of compounds like Oxiranemethanamine, N,N-dibutyl- in modulating feeding, arousal, stress, and drug abuse. This research aids in understanding compulsive food consumption and eating disorders (Piccoli et al., 2012).
Muscarinic Receptor Profiling
- Studies on oxybutynin and N-desethyloxybutynin enantiomers, related to Oxiranemethanamine, N,N-dibutyl-, provide insights into their effects on human cloned muscarinic receptors. This is crucial for understanding the pharmacological profiles of drugs used for urinary incontinence (Reitz et al., 2007).
Transdermal Drug Delivery Systems
- Research on transdermal oxybutynin, which relates to Oxiranemethanamine, N,N-dibutyl-, explores its pharmacokinetics, metabolism, and effectiveness as a delivery system. This contributes significantly to developing efficient treatments for conditions like overactive bladder (Zobrist et al., 2004).
Anxiety and Social Fear Studies
- The impact of neuropeptides like oxytocin on anxiety and social behavior is crucial. Research in this domain, involving compounds like Oxiranemethanamine, N,N-dibutyl-, assists in understanding therapeutic approaches for anxiety disorders and social dysfunctions (Neumann & Slattery, 2016).
Endocrine Disruption Studies
- Investigations into the effects of dibutyl phthalate, which shares structural similarities with Oxiranemethanamine, N,N-dibutyl-, on homeostasis and thyroid function provide insights into the endocrine-disrupting properties of such compounds (Majeed et al., 2021).
Mécanisme D'action
While the specific mechanism of action for Oxiranemethanamine, N,N-dibutyl- was not found, a related compound, Dibutyl Phthalate (DBP), has been studied. DBP-induced apoptosis and neurotoxicity are mediated by the Aryl Hydrocarbon Receptor (AhR), while the ERs and PPARγ signaling pathways are impaired by the phthalate .
Propriétés
IUPAC Name |
N-butyl-N-(oxiran-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-5-7-12(8-6-4-2)9-11-10-13-11/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKXCLZSNFVFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496520 | |
| Record name | N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7439-58-9 | |
| Record name | N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
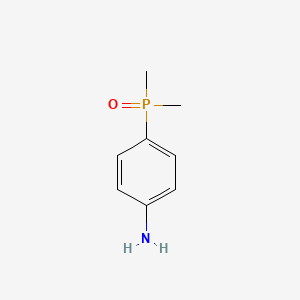

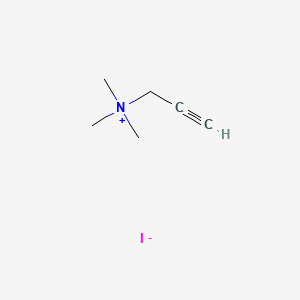

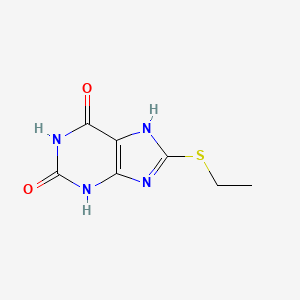
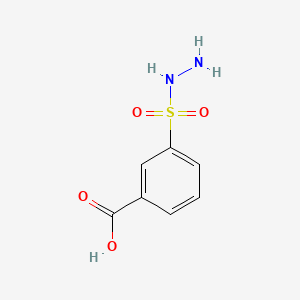
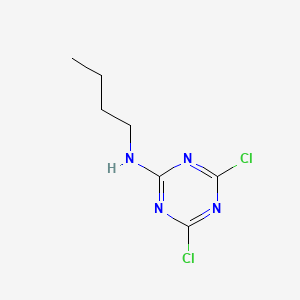

![L-Histidine, N-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]-](/img/structure/B3056742.png)
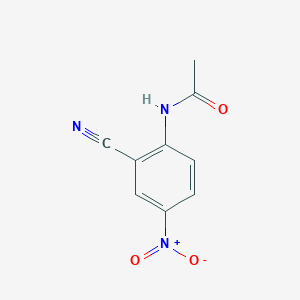
dimethylsilane](/img/structure/B3056745.png)
